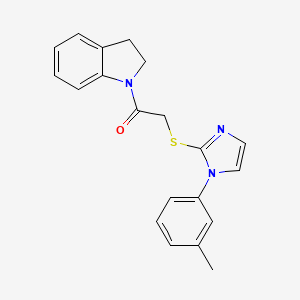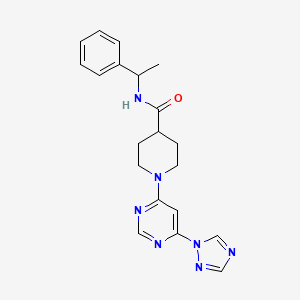![molecular formula C16H14Cl2O3 B2525731 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 423148-76-9](/img/structure/B2525731.png)
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C16H14Cl2O3 and its molecular weight is 325.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Intermediates
Research on the synthesis of complex organic molecules often highlights the utility of specific chemical intermediates like "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" in constructing valuable compounds for pharmaceuticals, perfumery, and food flavoring industries. For instance, the synthesis of vanillin, an important perfumery and chemical intermediate, demonstrates the role of aromatic aldehydes in producing flavors and fragrances (Tan Ju & Liao Xin, 2003). This suggests that similar compounds could serve as intermediates in synthesizing complex molecules for various applications.
Catalytic Processes and Oxidation Reactions
Catalytic processes, especially those involving the oxidation of lignins into aromatic aldehydes, highlight the significance of specific aldehydes in chemical transformations. The oxidation of lignins to produce vanillin and syringaldehyde underlines the potential application of related aldehydes in catalytic oxidation reactions for generating valuable chemical products (V. Tarabanko & N. Tarabanko, 2017).
Antioxidant Properties
The study of isoxazolone derivatives, including the evaluation of their antioxidant properties, provides insights into the potential of structurally similar compounds to exhibit significant biological and medicinal properties (Rima Laroum et al., 2019). Such properties are essential in the development of new therapeutic agents and antioxidants.
Environmental Impact and Degradation
The environmental impact and degradation pathways of organic pollutants, including the role of advanced oxidation processes (AOPs) in treating contaminants, shed light on the potential applications of chemical compounds in environmental science. The review of the degradation of acetaminophen by AOPs highlights the importance of understanding the fate and transformation of chemical compounds in aquatic environments, which could be relevant for studying the environmental behavior of "this compound" (Mohammad Qutob et al., 2022).
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)4-6-15(16)21-10-12-3-5-13(17)14(18)7-12/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPJJPYQKOZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)

![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)
